
2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate (2-MOPET) is an organic compound with a wide range of applications in the scientific field. It is a versatile compound that is used in synthesis and research, in particular for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate is involved in the synthesis of various pharmacologically active compounds. For example, it is used in the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which are evaluated for their lipoxygenase inhibitory activity (Aziz‐ur‐Rehman et al., 2016). Additionally, it plays a role in creating compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, which have demonstrated significant antibacterial activity (Osarodion Peter Osarumwense, 2022).
Analytical and Chemical Studies
In analytical chemistry, this compound is part of studies focusing on the detoxification of certain drugs in human gastric juice and saliva. For instance, the transformation of chlorambucil into stable metabolites involves reactions with saliva-derived thiocyanate ion, forming compounds like N-(2-hydroxyethyl)-N-[2-(thiocyano)ethyl]-p-aminophenylbutyric acid (J. Hovinen et al., 1998). Moreover, studies on the electrochemical reduction of aryl thiocyanates, including those with methoxyphenyl groups, reveal insights into the reductive cleavage mechanism of the S-CN bond in thiocyanates (Abdelaziz Houmam et al., 2003).
Coordination Chemistry
In coordination chemistry, compounds like 4′-(4-methoxyphenyl)-3,2′:6′,3″-terpyridine, structurally related to 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate, are synthesized and their coordination behavior with metal ions like cobalt(II) thiocyanate is investigated. This research provides valuable insights into the formation of 1D-coordination polymers and 2D-nets, which are essential for understanding molecular assemblies (Dalila Rocco et al., 2019).
Corrosion Inhibition Studies
The compound is also explored in corrosion inhibition studies. A novel ionic liquid derived from it, 1.3-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1H–benzimidazol-3-ium bromide, shows significant corrosion inhibition properties on aluminum alloy composites in acidic media, demonstrating its potential in industrial applications (S. Shetty et al., 2017).
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-9-4-2-8(3-5-9)10(12)6-14-7-11/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXOJFFFVRRRAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407617 |
Source


|
| Record name | 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate | |
CAS RN |
6097-26-3 |
Source


|
| Record name | 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6097-26-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1352959.png)

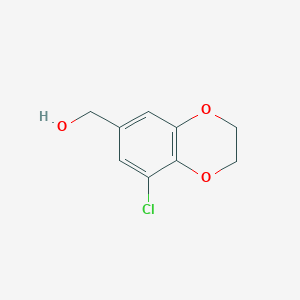

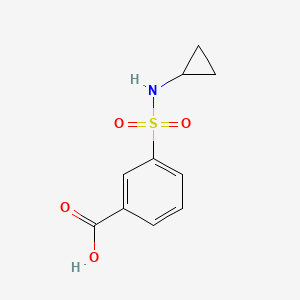

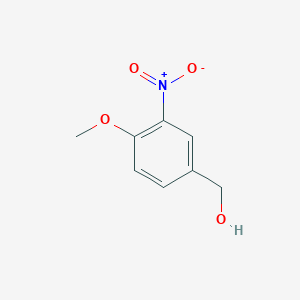


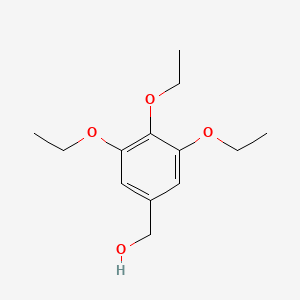
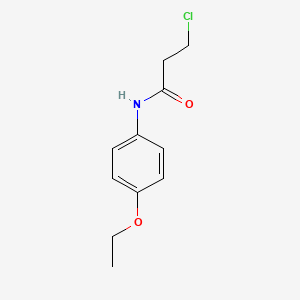


![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)